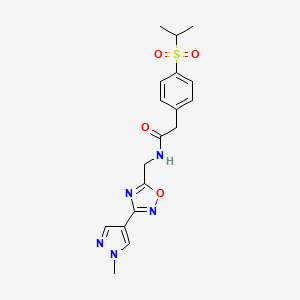

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4S/c1-12(2)28(25,26)15-6-4-13(5-7-15)8-16(24)19-10-17-21-18(22-27-17)14-9-20-23(3)11-14/h4-7,9,11-12H,8,10H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXVOMMIBPAYRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Formation of the Phenyl Intermediate: The phenyl ring is functionalized with an isopropylsulfonyl group through sulfonation reactions.

Synthesis of the Pyrazolyl-Oxadiazolyl Moiety: This involves the cyclization of appropriate precursors to form the pyrazole and oxadiazole rings.

Coupling Reaction: The final step involves coupling the phenyl intermediate with the pyrazolyl-oxadiazolyl moiety under specific reaction conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anti-inflammatory properties. For instance, similar compounds have been studied as potential inhibitors of lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies suggest that the compound could effectively bind to the active site of 5-LOX, indicating its potential as a lead compound for further optimization in anti-inflammatory drug development .

Anticancer Properties

The anticancer activity of related oxadiazole derivatives has been extensively documented. Studies have demonstrated that certain derivatives can inhibit cancer cell growth significantly. For example, compounds similar to the one have shown percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 . The presence of the pyrazole ring is believed to contribute to this activity by enhancing the compound's interaction with cancer cell targets.

Case Study 1: Anticancer Evaluation

In a study published in ACS Omega, newer N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for their anticancer effects. The findings indicated that these compounds displayed significant growth inhibition across multiple cancer cell lines, suggesting that similar structures could be effective in treating various cancers .

Case Study 2: Anti-inflammatory Research

A study focusing on the synthesis and evaluation of oxadiazole derivatives for their anti-inflammatory properties utilized molecular docking techniques to assess binding affinities to 5-LOX. The results highlighted the potential of these compounds as candidates for further development into anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog 1: 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide

- Key differences :

- Heterocyclic core : Triazole (1,2,4-triazol-3-yl) vs. oxadiazole (1,2,4-oxadiazol-5-yl) in the target compound.

- Substituents : Allyl and pyridinyl groups vs. isopropylsulfonyl phenyl and methylpyrazole in the target.

- Pharmacological implications : The triazole core in Analog 1 may enhance metal-binding capacity, whereas the oxadiazole in the target compound likely improves metabolic stability .

Structural Analog 2: N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

- Key differences: Core structure: Thiazole ring vs. oxadiazole in the target. Functional groups: A methylpyrazole-amino-thiazole system vs. methylpyrazole-oxadiazole in the target. Activity profile: Thiazole derivatives often exhibit antimicrobial activity, while oxadiazoles are prioritized in anticancer drug design due to their π-deficient nature .

Structural Analog 3: Hydroxyacetamide Derivatives with Triazol-Imidazolone Hybrids

- Key differences :

- Backbone : Hydroxyacetamide vs. sulfonylphenyl acetamide in the target.

- Heterocycles : Triazol-imidazolone hybrid vs. oxadiazole-pyrazole hybrid.

- Synthetic routes : Use of zeolite catalysts and pyridine in Analog 3 contrasts with the target’s likely microwave-assisted or palladium-catalyzed synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Target compound : The isopropylsulfonyl group enhances solubility and target binding via sulfone-oxygen interactions, while the oxadiazole-pyrazole system may disrupt ATP-binding pockets in kinases .

- Analog 1 : The pyridinyl group contributes to π-stacking in kinase inhibitors, but the allyl substituent may reduce metabolic stability compared to the target’s sulfonyl group .

- Analog 2 : The thiazole ring’s sulfur atom facilitates redox-mediated interactions, but its narrower ring size limits steric compatibility with larger enzyme active sites .

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel synthetic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.47 g/mol. The structure features an isopropylsulfonyl group, a pyrazole moiety, and an oxadiazole ring, which are known to impart diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds containing pyrazole and oxadiazole structures. For instance, derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles have shown significant antibacterial activity against various pathogens. In vitro assays demonstrated that these compounds disrupt bacterial cell membranes, leading to cell lysis and death .

| Compound | Target Bacteria | EC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole | Xanthomonas spp. | 5.44 | |

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole | Pseudomonas spp. | 12.85 |

Anticancer Activity

Compounds similar in structure to the target molecule have been evaluated for anticancer properties. The presence of the isopropylsulfonyl group enhances the lipophilicity and biological availability of these compounds, which can lead to improved efficacy against cancer cell lines. Studies indicated that such derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through various signaling pathways .

The proposed mechanism of action for the biological activity of this compound involves:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components.

- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with specific enzymes involved in metabolic pathways critical for cell survival.

- Induction of Apoptosis : In cancer cells, the compound can activate apoptotic pathways through mitochondrial dysfunction or modulation of pro-apoptotic proteins .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested against phytopathogenic bacteria. The results indicated that certain compounds exhibited potent antibacterial effects with low EC50 values, suggesting their potential as effective agricultural bactericides .

- Anticancer Evaluation : Research focused on the anticancer properties of oxadiazole derivatives revealed that they could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-(isopropylsulfonyl)phenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group coupling. For example, highlights the use of reflux conditions (150°C, 5 hours) with pyridine and zeolite (Y-H) as catalysts to promote cyclization and sulfonyl group incorporation. Key steps include:

- Intermediate preparation : Forming the oxadiazole core via cyclization of substituted amidoximes.

- Catalytic optimization : Pyridine acts as a base to deprotonate intermediates, while zeolite enhances reaction efficiency by stabilizing transition states .

- Characterization : Confirm structure via NMR (¹H/¹³C), HRMS, and X-ray crystallography (if crystalline).

Q. How can researchers optimize reaction yields for the oxadiazole core formation?

- Methodology : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). emphasizes statistical methods like factorial design to minimize experimental runs while maximizing data quality. For instance:

- Variables : Temperature (120–160°C), catalyst concentration (0.005–0.02 M).

- Response surface analysis : Use software (e.g., Minitab) to model interactions and predict optimal conditions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Combine NMR (¹H/¹³C) for backbone analysis, FT-IR for functional group validation (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹), and mass spectrometry (HRMS) for molecular weight confirmation. For complex stereochemistry, X-ray crystallography (as in ) resolves atomic positioning .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- Functional group variation : Modify the isopropylsulfonyl or pyrazole moieties (e.g., replace with cycloheptyl or fluorophenyl groups, as in ) and test antiproliferative or kinase inhibition activity.

- Biological assays : Use cell viability (MTT) assays and enzymatic inhibition studies (e.g., IC₅₀ determination). and provide frameworks for correlating structural motifs with activity .

- Data analysis : Apply multivariate regression to identify key substituents influencing potency.

Q. What computational strategies are effective for predicting binding modes with target proteins?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS). highlights ICReDD’s approach to integrating quantum chemical calculations with experimental validation .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Methodology :

- Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., serum concentration, incubation time).

- Statistical validation : Use ANOVA to assess inter-experimental variability ( ). If discrepancies persist, explore off-target effects via proteome-wide screening (e.g., affinity pulldown-MS) .

Q. What strategies mitigate solubility issues during in vitro testing?

- Methodology :

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) or cyclodextrin inclusion complexes.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility. describes similar approaches for pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.